![molecular formula C12H16N2 B044651 螺[吲哚啉-3,4'-哌啶] CAS No. 171-75-5](/img/structure/B44651.png)

螺[吲哚啉-3,4'-哌啶]

描述

Synthesis Analysis

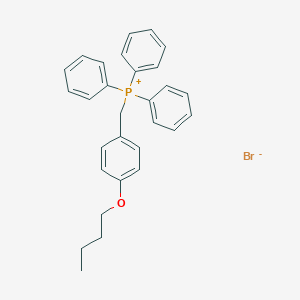

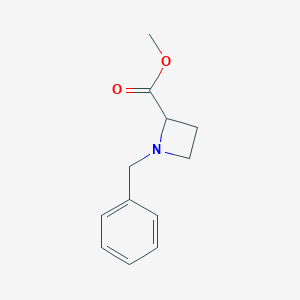

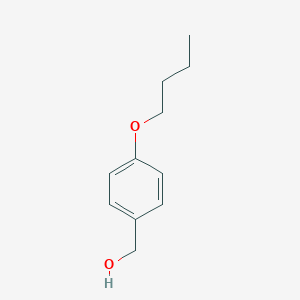

The synthesis of spiro[indoline-3,4'-piperidine] derivatives has been explored through various strategies. Liang et al. (2020) developed an efficient synthetic strategy via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides, leading to the diastereoselective synthesis of these compounds (Liang et al., 2020). Furthermore, the ultrasound-assisted method described by Zou et al. (2012) provides a rapid and efficient approach for combinatorial synthesis of spiro derivatives, showcasing the versatility of synthesis techniques (Zou et al., 2012).

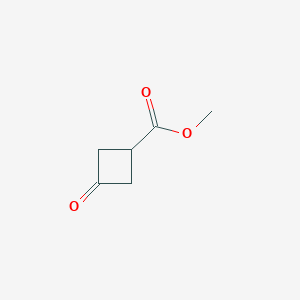

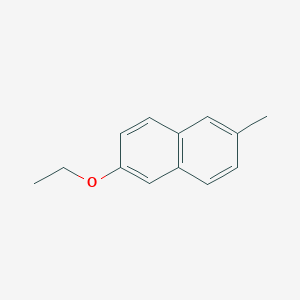

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidine] derivatives has been characterized through various analytical techniques. For example, the crystal structure analysis of a novel spiro[indoline-naphthaline]oxazine derivative by Li et al. (2015) provides insights into the spatial arrangement and interaction within the molecule, which is critical for understanding its reactivity and biological activity (Li et al., 2015).

Chemical Reactions and Properties

Spiro[indoline-3,4'-piperidine] compounds participate in a variety of chemical reactions, underlining their versatility. Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst, yielding spiro-coupling products with moderate to excellent yields (Sugimoto et al., 2023).

科学研究应用

光谱和光致变色性质的研究: 螺[吲哚啉-3,4'-哌啶]用于研究螺(吲哚啉-萘恶嗪)在不同溶剂中的光谱和光致变色性质,如 Luchina、Sychev 和 Marevtsev (1995) 的研究所示 (Luchina, Sychev, & Marevtsev, 1995).

衍生物的合成: 它的衍生物,特别是螺[吲哚啉-3,4'-吡唑并[3, 4-b][1,6]萘啶]-2,5′(1′H)-二酮,以其高产率和高效合成而著称,在化学研究中很有用,正如 Feng 等人 (2016) 所强调的 (Feng, Jin, Zhang, & Wang, 2016).

生物活性化合物的合成: 螺稠合的吡咯烷、哌啶和吲哚杂环支架,包括螺[吲哚啉-3,4'-哌啶],使得合成化学中的位点选择性操作和功能化成为可能,特别是在生物活性化合物(如 (atoare)-coerulescine 和 (atoare)-horsfiline)的合成中,正如 Hirschhäuser 等人 (2012) 所探讨的 (Hirschhäuser, Parker, Perry, Haddow, & Gallagher, 2012).

医学应用: 在医学领域,已经发现螺[哌啶-4,1-吡啶并[3,4-b]吲哚]共增效剂可以恢复最小功能 CFTR 突变体的通道活性,增强其效力,如 Son 等人的研究所示 (2020) (Son, Phuan, Zhu, Lipman, Cheung, Tsui, Tantillo, Verkman, Haggie, & Kurth, 2020).

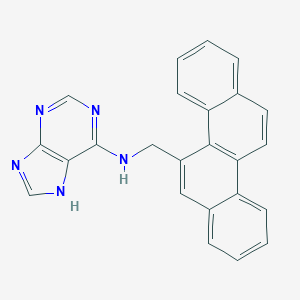

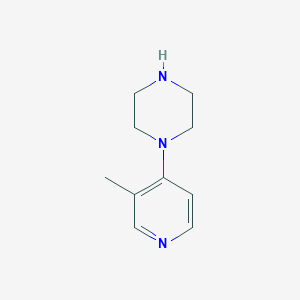

GPCR 靶点的模板: 螺[吲哚啉-3,4'-哌啶]可用作合成靶向 GPCR(G 蛋白偶联受体)的化合物的模板,这是药物发现中的一个重要领域,如 Xie、Huang、Fang 和 Zhu (2004) 所讨论的 (Xie, Huang, Fang, & Zhu, 2004).

抗抑郁活性: 1-芳基螺[吲哚啉-3,4'-哌啶]表现出潜在的抗抑郁活性,并且可以调节大鼠的各种行为,表明它们在神经精神病学研究中的潜力,如 Ong 等人 (1983) 所报道的 (Ong, Profitt, Fortunato, Glamkowski, Ellis, Geyer, Wilker, & Burghard, 1983).

发现新型治疗剂: 1,1'-H-螺[吲哚啉-3,3'-哌啶] 支架在发现新的治疗剂中具有重要意义,如 Pfefferkorn 和 Choi (2008) 所表明的 (Pfefferkorn & Choi, 2008).

安全和危害

未来方向

Spiro[indoline-3,4’-piperidine] and related spiro-heterocyclic compounds are important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their diverse biological and pharmacological activities . Therefore, the future directions in this field could involve the development of novel synthetic procedures to create new therapeutic agents .

属性

IUPAC Name |

spiro[1,2-dihydroindole-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMKGUPCKJSSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472652 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidine] | |

CAS RN |

171-75-5 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

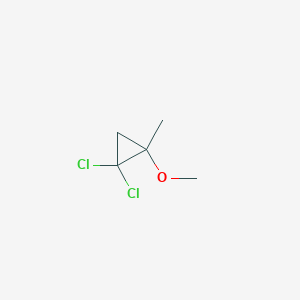

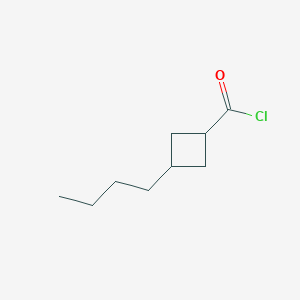

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)